Lissamine fast yellow (acid form)
Description
Historical Development and Discovery
Lissamine fast yellow (acid form), chemically identified as 2,5-dichloro-4-[5-methyl-3-oxo-4-[(4-sulfophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid, emerged as a derivative of early synthetic dyes developed in the 20th century. While its disodium salt (commonly termed "lissamine fast yellow") gained prominence as a biological stain in histology and ophthalmology during the 1970s, the acid form itself was synthesized to serve as a precursor for industrial and laboratory applications. The compound’s discovery aligns with advancements in azo dye chemistry, particularly in optimizing water solubility and binding affinity for substrates like proteins and textiles. Early patents and chemical literature from the 1960s reference its structural analogs, though specific documentation of its initial synthesis remains sparse in public databases.
Nomenclature and Classification Systems
Lissamine fast yellow (acid form) is systematically categorized under multiple nomenclature frameworks:
- IUPAC Name : 2,5-Dichloro-4-[5-methyl-3-oxo-4-[(4-sulfophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid.
- Common Synonyms : Acid Yellow 17 (C.I. 56205), C.I. Acid Yellow 17, E 107 (discontinued food additive designation).
- CAS Registry Number : 25739-65-5 (acid form); 6359-98-4 (disodium salt).
The compound belongs to two primary chemical classes:
Properties
Molecular Formula |
C16H12Cl2N4O7S2 |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
2,5-dichloro-4-[5-methyl-3-oxo-4-[(4-sulfophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,21H,1H3,(H,24,25,26)(H,27,28,29) |
InChI Key |
ITXJRLKVUXXRNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Classification
Key Differences :
- The acid form of Lissamine Fast Yellow incorporates a pyrazolone ring and dual sulfonate groups, enhancing solubility and binding affinity in histological applications compared to nitro-based dyes like Martius Yellow .
- Lissamine Fast Yellow AES (Acid Orange 3) is a nitro dye with distinct solubility and lightfastness properties due to its nitro functional groups .
Histological Staining
- Lissamine Fast Yellow (Acid Form) : Preferred over Martius Yellow for its larger molecular size, which reduces leaching during counterstaining. It effectively stains fibrin and red blood cells in trichrome techniques .
- Martius Yellow : Smaller molecules lead to faster diffusion and lower resistance to decolorization, limiting its utility in multi-step staining protocols .
- Acid Orange 3 (Lissamine AES) : Primarily used in textile dyeing and unrelated to histology due to its nitro-based structure .
Photocatalytic Degradation
- Degradation Efficiency: Lissamine Fast Yellow (acid form) achieves 90% decolorization under ZnO/UV systems at pH 6–7, with synergistic effects from H₂O₂ and Fe³⁺ . Comparable data for Martius Yellow or Acid Orange 3 is unavailable, but nitro dyes generally exhibit lower stability under photocatalytic conditions.
Photogalvanic Cells
- Conversion Efficiency: The acid form shows a modest 1.04% efficiency in ascorbic acid-NaLS systems . No data exists for similar dyes, though rhodamine derivatives typically outperform azo dyes in energy conversion.
Stability and Regulatory Status
Stability Insights :
- The acid form’s sulfonate groups enhance water solubility and ionic interactions in staining, while nitro dyes (e.g., Acid Orange 3) may degrade into hazardous amines under reducing conditions .
Spectral and Physical Properties
| Compound | λₘₐₓ (Absorption) | Excitation/Emission (if fluorescent) | |
|---|---|---|---|
| Lissamine Fast Yellow (Acid Form) | Not reported | Not fluorescent (azo-based) | |
| Lissamine Rhodamine B | 575/595 nm | Fluorescent |
Note: Unlike fluorescent dyes (e.g., Lissamine Rhodamine B), the acid form relies on chromogenic absorption for staining .
Preparation Methods
Diazotization of 4-Aminobenzenesulfonic Acid
The diazonium precursor is synthesized by treating 4-aminobenzenesulfonic acid with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C). The reaction proceeds as:
Key parameters include maintaining temperatures below 5°C to prevent diazonium salt decomposition and using stoichiometric excess of HCl to stabilize the intermediate.
Coupling with Pyrazole Derivative
The diazonium salt reacts with a pyrazole compound, specifically 4-hydroxy-5-methyl-2-(2,5-dichloro-4-sulfophenyl)-1H-pyrazol-3-one, in a weakly acidic medium (pH 4–6). This step forms the azo linkage (-N=N-) characteristic of lissamine fast yellow:
The reaction is exothermic, requiring controlled addition rates and cooling to avoid side products.
Table 1: Optimization of Coupling Reaction
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 10–15°C | Maximizes azo linkage formation |
| pH | 4.5–5.5 | Prevents diazonium hydrolysis |
| Reaction Time | 4–6 hours | Ensures complete coupling |
| Molar Ratio (Diazo:Pyrazole) | 1:1.05 | Minimizes unreacted pyrazole |
Isolation and Purification
Post-synthesis, the crude product is isolated via acid precipitation. Sulfonic acid groups in the molecule render it water-soluble at neutral pH but insoluble under acidic conditions. Adjusting the solution to pH 2–3 with concentrated HCl precipitates the acid form.
Filtration and Washing
The precipitate is vacuum-filtered and washed with cold deionized water to remove residual salts (e.g., NaCl) and unreacted starting materials. Ethanol rinses further reduce organic impurities.
Drying and Characterization
The purified product is dried at 60°C under reduced pressure. Analytical techniques such as HPLC, FT-IR, and elemental analysis confirm purity (>98%) and structural fidelity.
Industrial-Scale Production
Industrial synthesis scales the above steps with modifications for efficiency:
Continuous Flow Reactors
Diazotization and coupling occur in continuous flow systems, enhancing heat dissipation and reaction control. This method reduces batch-to-batch variability and improves yield (85–90%) compared to batch processes.
Waste Management
Sulfonic acid byproducts and excess HCl are neutralized with Ca(OH)₂, generating gypsum (CaSO₄) for safe disposal. Solvent recovery systems recycle ethanol, aligning with green chemistry principles.
Alternative Preparation from Disodium Salt
Lissamine fast yellow (acid form) can be derived from its disodium salt (C.I. Acid Yellow 17) via protonation:
This method is less common industrially due to higher costs but is employed in laboratory settings for small-scale synthesis.
Quality Control and Standards
Spectroscopic Validation
Regulatory Compliance
As a food additive (E 107), the compound must meet purity criteria per FDA and EFSA guidelines, including limits on heavy metals (<10 ppm) and residual solvents (<100 ppm).
Challenges and Mitigation
Byproduct Formation
Side reactions during diazotization produce nitrosamines, which are carcinogenic. Implementing scavengers (e.g., urea) and strict pH control minimizes their formation.
Solubility Issues
The acid form’s low solubility in organic solvents complicates certain applications. Co-crystallization with surfactants (e.g., NaLS) enhances solubility in photogalvanic systems.
Recent Advances
Q & A
Q. How can the molecular structure of Lissamine Fast Yellow (acid form) be confirmed experimentally?
To confirm the structure, use spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with literature values for disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate, the IUPAC name for Lissamine Fast Yellow (acid form) . For purity analysis, perform high-performance liquid chromatography (HPLC) with UV-Vis detection at its absorption maximum (~400–420 nm) .
Q. What factors influence the solubility and stability of Lissamine Fast Yellow in aqueous solutions?
Solubility depends on pH, ionic strength, and temperature. In acidic conditions (pH < 3), the sulfonate groups protonate, reducing solubility. Stability is affected by light exposure (photodegradation) and redox-active contaminants. For reproducible results, prepare solutions in deionized water, buffer to pH 5–7, and store in amber vials at 4°C .
Q. What are the standard protocols for using Lissamine Fast Yellow in histological staining?
Combine with fixatives like Zenker’s solution or formaldehyde-mercuric chloride to enhance staining intensity. Pre-treat tissue sections with trichloroethylene for 24–48 hours to remove lipids, improving dye penetration. Use a 0.1–0.5% w/v aqueous solution, and validate staining specificity with control slides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photodegradation rates of Lissamine Fast Yellow under varying experimental conditions?
Discrepancies often arise from differences in light source intensity (UV vs. visible), catalyst type (e.g., ZnO vs. TiO₂), or pH. Standardize light exposure (e.g., 365 nm UV lamp at 15 W/m²) and quantify degradation via HPLC-MS to track byproducts. Compare kinetic models (e.g., pseudo-first-order vs. Langmuir-Hinshelwood) to identify rate-limiting steps .
Q. What methodologies are effective for quantifying Lissamine Fast Yellow in complex biological matrices?
Use solid-phase extraction (SPE) with C18 cartridges to isolate the dye from proteins or lipids. Quantify via fluorescence spectroscopy (excitation ~420 nm, emission ~520 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for matrix effects .
Q. How does Lissamine Fast Yellow interact with metal oxide nanoparticles in environmental remediation studies?
In photocatalytic degradation experiments with ZnO nanoparticles, the dye’s sulfonate groups adsorb onto the nanoparticle surface via electrostatic interactions. Monitor reaction progress using UV-Vis spectroscopy (decrease in absorbance at λₘₐₓ) and characterize intermediates with Fourier-transform infrared spectroscopy (FTIR) . Optimize parameters like catalyst loading (0.5–2.0 g/L) and pH (neutral to slightly acidic) .
Q. What experimental designs mitigate cytotoxicity risks when studying Lissamine Fast Yellow in cell-based assays?
Pre-screen dye concentrations (0.1–10 µM) using MTT assays to determine IC₅₀ values. Include controls with known cytotoxic agents (e.g., cadmium solutions) and validate results with fluorescence microscopy to ensure dye localization does not interfere with cellular viability .
Methodological Considerations
- Data Contradiction Analysis : Compare experimental conditions across studies (e.g., pH, light source, catalyst type) and use multivariate statistical analysis (e.g., ANOVA) to isolate variables causing discrepancies .
- Validation : Cross-validate results with orthogonal techniques (e.g., HPLC and fluorescence spectroscopy) to confirm accuracy .
- Ethical Compliance : Follow safety protocols for handling acids and toxic intermediates (e.g., wear PPE, use fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
